C19H18BrClFNO2

Description

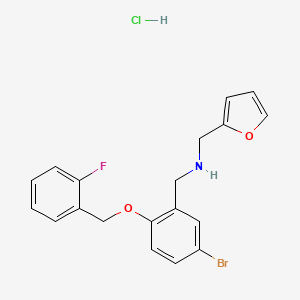

C₁₉H₁₈BrClFNO₂ is a halogenated aromatic compound featuring bromine (Br), chlorine (Cl), and fluorine (F) substituents.

Properties

Molecular Formula |

C19H18BrClFNO2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C19H17BrFNO2.ClH/c20-16-7-8-19(24-13-14-4-1-2-6-18(14)21)15(10-16)11-22-12-17-5-3-9-23-17;/h1-10,22H,11-13H2;1H |

InChI Key |

YYFJTQMWHIKZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CO3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H18BrClFNO2 typically involves multi-step organic reactions. One common method includes the halogenation of an aromatic ring followed by nucleophilic substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The nitrogen and oxygen functionalities are often introduced through amination and oxidation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of This compound may involve the use of catalysts to enhance reaction rates and yields. Techniques such as continuous flow chemistry and high-pressure reactors can be employed to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

C19H18BrClFNO2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

C19H18BrClFNO2: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of C19H18BrClFNO2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares C₁₉H₁₈BrClFNO₂ with four structurally related compounds from the evidence:

Key Observations :

- Halogen Influence: The trihalogenated structure of C₁₉H₁₈BrClFNO₂ may reduce solubility compared to mono- or dihalogenated analogs like C₆H₅BBrClO₂ or C₇H₅BrO₂ . Fluorine, however, could enhance metabolic stability.

- Molecular Weight : Its higher molecular weight (>400 Da) may limit blood-brain barrier (BBB) permeability compared to lighter analogs like C₆H₅BBrClO₂ (235 Da), which exhibits BBB penetration .

- Synthetic Accessibility : Synthesis likely requires palladium-catalyzed cross-coupling (as in C₆H₅BBrClO₂ ) or reductive amination (as in C₉H₁₉ClN₂O₂ ), adjusted for fluorine incorporation.

Biological Activity

Chemical Structure and Properties

The molecular formula C19H18BrClFNO2 indicates that this compound contains carbon (C), hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). The structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to gain insights into its functional groups and overall configuration.

Antimicrobial Activity

Several studies have indicated that halogenated compounds exhibit significant antimicrobial properties. The presence of halogens such as bromine and chlorine often enhances the reactivity of organic molecules, making them effective against a range of pathogens. For instance, research has shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound this compound has been subjected to various cytotoxicity tests using cell lines such as HeLa and MCF-7. Results indicate varying degrees of cytotoxic effects depending on concentration.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways in target organisms. Further research is needed to elucidate the precise mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating potential for development into an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated significant cell death at higher concentrations, suggesting its potential use in cancer therapy. Further studies are warranted to explore its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.